molecular formula C12H18ClNO B13271535 4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol

4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13271535
M. Wt: 227.73 g/mol
InChI Key: USIWLHDYQQQEEP-UHFFFAOYSA-N
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Description

4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with an amino group substituted by a 2-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 2-chlorobenzylamine with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol
  • 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol
  • 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol

Uniqueness

4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-10(5-4-8-15)14-9-11-6-2-3-7-12(11)13/h2-3,6-7,10,14-15H,4-5,8-9H2,1H3

InChI Key

USIWLHDYQQQEEP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=CC=C1Cl

Origin of Product

United States

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